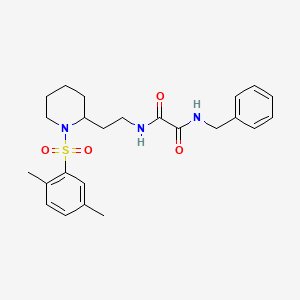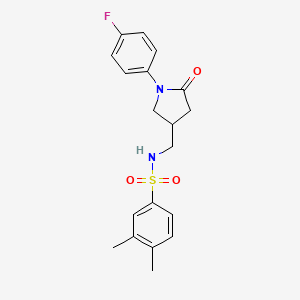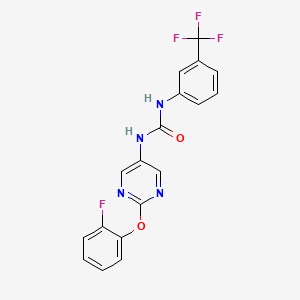
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is known to exhibit potent inhibitory effects on a specific class of enzymes, making it an attractive target for drug discovery and development.
Aplicaciones Científicas De Investigación
Synthesis Techniques
Researchers have developed novel synthesis methods for creating pyrimidinones and derivatives by cyclocondensation reactions and employing urea with different precursors. These methods are crucial for producing compounds with potential applications in drug development and materials science. For instance, the synthesis of a series of 6-aryl-4-trifluoromethyl-2(1H)-pyrimidinones showcases the versatility of these techniques in generating fluorinated compounds, which are often sought after for their unique chemical properties (Bonacorso et al., 2003).
Drug Discovery and Development
One of the significant applications of this compound class involves drug discovery against various diseases. For example, the identification of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors demonstrates the potential of these compounds in treating psoriasis and possibly other autoimmune diseases. Compound 18b, in particular, showed potent activity in a psoriatic animal model, highlighting the therapeutic potential of these derivatives (Guo-Bo Li et al., 2016).
Anti-CML Activity
The design and synthesis of novel urea derivatives with anti-CML (chronic myeloid leukemia) activity through the PI3K/AKT signaling pathway is another critical application. These compounds, particularly 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, exhibit potent activity against human chronic myeloid leukemia cell lines. This suggests their potential role in developing new therapeutic agents for cancer treatment (Weiwei Li et al., 2019).
Selective Inhibition of Receptor Tyrosine Kinase
The discovery of selective inhibitors for receptor tyrosine kinases, such as the fibroblast growth factor receptor family, is another application area. These inhibitors, like NVP-BGJ398, have shown significant antitumor activity in cancer models, supporting their use as anticancer agents (V. Guagnano et al., 2011).
Synthesis of Novel Pyrimidine Compounds with Anti-Inflammatory Activity
Additionally, the transformation of murrayanine-chalcone into novel pyrimidine compounds has demonstrated promising anti-inflammatory activity. This highlights the potential of these derivatives in developing new anti-inflammatory agents (D. Mahapatra et al., 2018).
Propiedades
IUPAC Name |
1-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N4O2/c19-14-6-1-2-7-15(14)28-17-23-9-13(10-24-17)26-16(27)25-12-5-3-4-11(8-12)18(20,21)22/h1-10H,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDMYJHBPBKFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2753794.png)


![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione](/img/structure/B2753799.png)
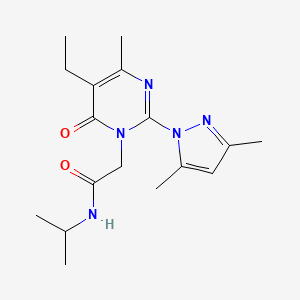
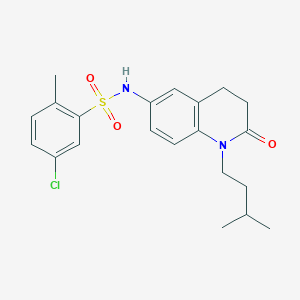
![ethyl 2-{3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate](/img/structure/B2753802.png)


![N-pentyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2753812.png)
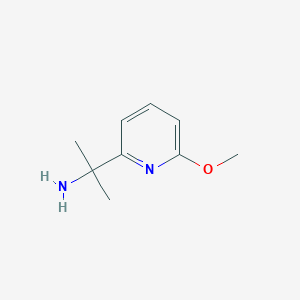
![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2753815.png)
